molecular formula C23H16O3 B14439489 (6-Methoxybenzo(a)pyren-3-yl) acetate CAS No. 74192-53-3

(6-Methoxybenzo(a)pyren-3-yl) acetate

Cat. No.: B14439489
CAS No.: 74192-53-3
M. Wt: 340.4 g/mol
InChI Key: AHOQFIKRIGBJOO-UHFFFAOYSA-N
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Description

(6-Methoxybenzo(a)pyren-3-yl) acetate is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a benzo(a)pyrene core substituted with a methoxy group at the 6-position and an acetate ester at the 3-position. Benzo(a)pyrene is a well-studied carcinogenic PAH, and its derivatives are often modified to alter physicochemical properties or biological activity.

Properties

CAS No.

74192-53-3

Molecular Formula

C23H16O3

Molecular Weight

340.4 g/mol

IUPAC Name

(6-methoxybenzo[a]pyren-3-yl) acetate

InChI

InChI=1S/C23H16O3/c1-13(24)26-20-12-8-14-7-9-16-15-5-3-4-6-17(15)23(25-2)19-11-10-18(20)21(14)22(16)19/h3-12H,1-2H3

InChI Key

AHOQFIKRIGBJOO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C2C=CC3=C(C4=CC=CC=C4C5=C3C2=C(C=C5)C=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methoxybenzo(a)pyren-3-yl) acetate typically involves the esterification of 6-methoxybenzo(a)pyrene with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired ester product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and yield. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(6-Methoxybenzo(a)pyren-3-yl) acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds, depending on the reaction conditions and reagents used .

Scientific Research Applications

(6-Methoxybenzo(a)pyren-3-yl) acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Methoxybenzo(a)pyren-3-yl) acetate involves its interaction with cellular components, leading to various biological effects. The compound can form DNA adducts, which interfere with DNA replication and transcription, leading to mutagenic and carcinogenic effects. The molecular targets include DNA and various enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Structural Analogs in the Benzo(a)pyrene Family

  • 1-Methylpyrene (CAS 2381-21-7) : A methyl-substituted pyrene, this compound shares a PAH core but lacks the methoxy and acetate groups. Methylation typically increases hydrophobicity compared to polar substituents like methoxy or acetate. The absence of ester groups may reduce metabolic degradation rates compared to the target compound .

Substituent Effects on Physicochemical Properties

The provided evidence highlights substituent impacts on melting points and synthesis yields:

  • 3-[2-(4-Methoxybenzoyl)allyl]-4-hydroxy-6-methylpyran-2-one (7b) : Melting point = 171°C (). The methoxy group likely contributes to higher melting points due to increased molecular symmetry or intermolecular interactions .
  • 3-[2-(3,4-Dichlorobenzoyl)allyl]-4-hydroxy-6-methylpyran-2-one (7c) : Melting point = 164°C (). Electron-withdrawing chloro substituents reduce melting points compared to methoxy groups, suggesting that (6-Methoxybenzo(a)pyren-3-yl) acetate may exhibit higher thermal stability than halogenated analogs .
Table 1: Comparative Physicochemical Data
Compound Name Substituents Melting Point (°C) Key Functional Groups Reference
This compound 6-OCH₃, 3-OAc Data Unavailable Methoxy, Acetate N/A
1-Methylpyrene Methyl Not Reported Methyl
7b () 4-Methoxybenzoyl 171 Methoxy, Benzoyl
7c () 3,4-Dichlorobenzoyl 164 Chloro, Benzoyl

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